molecular formula C11H18N4O2 B14556924 N~1~,N~1~-Diethyl-N~2~-(3-nitropyridin-4-yl)ethane-1,2-diamine CAS No. 62194-81-4

N~1~,N~1~-Diethyl-N~2~-(3-nitropyridin-4-yl)ethane-1,2-diamine

Cat. No.: B14556924
CAS No.: 62194-81-4
M. Wt: 238.29 g/mol
InChI Key: AMHLHCWJABXETE-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine is a complex organic compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine typically involves a multi-step process. One common method includes the reaction of N,N-diethyl-ethylenediamine with 3-nitro-4-chloropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylenediamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the amine groups, making them more nucleophilic.

Major Products

    Oxidation: Conversion to N,N-diethyl-N’-(3-amino-pyridyl)-ethylenediamine.

    Reduction: Formation of N,N-diethyl-N’-(3-nitroso-pyridyl)-ethylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N’-(3-amino-4pyridyl)-ethylenediamine
  • N,N-diethyl-N’-(3-nitroso-4pyridyl)-ethylenediamine
  • N,N-diethyl-N’-(3-chloro-4pyridyl)-ethylenediamine

Uniqueness

N,N-diethyl-N’-(3-nitro-4pyridyl)-ethylenediamine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction with biological targets is desired. The compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic chemistry.

Properties

CAS No.

62194-81-4

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

N',N'-diethyl-N-(3-nitropyridin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N4O2/c1-3-14(4-2)8-7-13-10-5-6-12-9-11(10)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13)

InChI Key

AMHLHCWJABXETE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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